molecular formula C19H15NO B1293675 4-(Diphenylamino)benzaldehyde CAS No. 4181-05-9

4-(Diphenylamino)benzaldehyde

Cat. No.: B1293675
CAS No.: 4181-05-9
M. Wt: 273.3 g/mol
InChI Key: UESSERYYFWCTBU-UHFFFAOYSA-N
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Description

4-(Diphenylamino)benzaldehyde is a useful research compound. Its molecular formula is C19H15NO and its molecular weight is 273.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156558. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Catalytic Applications

4-(Diphenylamino)benzaldehyde has been utilized in the synthesis of platinum nanocomposites, serving as catalysts for hydrogenation processes. These nanocomposites, synthesized via the alcohol reduction method, demonstrated higher catalytic activity than platinum nanoparticles stabilized by other compounds, suggesting its effectiveness in catalysis (Cheng, Lu, Yang, & Wang, 2010).

2. (Opto)electronic Properties

Research has been conducted on azines and their azomethine analogues, including this compound, for potential applications in (opto)electronics. These compounds were analyzed for their structural, thermal, optical, and electrochemical properties, offering insights into their suitability for electronic applications (Sęk et al., 2013).

3. Electrophotography

The compound has been used in the synthesis of hydrazone compounds, which are employed as carrier transport materials in electrophotography. This application demonstrates its relevance in the field of imaging technology (Chen Zhaobin, 1999).

4. Optical Sensing Applications

A study synthesized a Schiff-base derivative using this compound, which acted as a dual-channel optical probe for detecting Hg2+ and Ag+. This application highlights its potential in the development of sensitive and selective chemical sensors (Shi et al., 2016).

5. Impact on Charge Transporting Properties

Research into the effects of methyl substituents on this compound phenylhydrazones revealed influences on thermal properties, energy levels, and charge transport capabilities. This study contributes to the understanding of how chemical modifications can impact material properties for electronics (Urnikaite et al., 2009).

Safety and Hazards

4-(Diphenylamino)benzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

4-(Diphenylamino)benzaldehyde has potential applications in the field of dye-sensitized solar cells (DSSCs). A study has shown that bi-anchoring molecules like this compound have a lot of potentials to improve the overall performance of DSSCs .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(Diphenylamino)benzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of styryl dyes and other organic compounds. It interacts with various enzymes and proteins, including superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox homeostasis . These interactions often involve the disruption of cellular antioxidation systems, leading to the inhibition of microbial growth .

Cellular Effects

The effects of this compound on cells are profound. It has been shown to influence cell function by disrupting cellular antioxidation systems, which can lead to the inhibition of fungal growth . This compound affects cell signaling pathways and gene expression, particularly those involved in oxidative stress responses. Additionally, it impacts cellular metabolism by altering the balance of reactive oxygen species within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as enzymes and proteins involved in antioxidation. It acts as a redox-active compound, disrupting the function of superoxide dismutases and glutathione reductase, leading to oxidative stress and inhibition of microbial growth . This mechanism involves enzyme inhibition and changes in gene expression related to oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to air and light . Long-term studies have shown that its inhibitory effects on cellular function can persist, although the extent of these effects may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit microbial growth without causing significant toxicity . At higher doses, toxic effects such as oxidative stress and cellular damage have been observed . These threshold effects highlight the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress and antioxidation. It interacts with enzymes such as superoxide dismutases and glutathione reductase, affecting metabolic flux and metabolite levels . These interactions can lead to changes in the cellular redox state and influence overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation within specific cellular compartments, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with antioxidation enzymes . Targeting signals and post-translational modifications may direct it to specific compartments or organelles, affecting its activity and function .

Properties

IUPAC Name

4-(N-phenylanilino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO/c21-15-16-11-13-19(14-12-16)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESSERYYFWCTBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063340
Record name Benzaldehyde, 4-(diphenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4181-05-9
Record name Benzaldehyde, 4-(diphenylamino)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Diphenylamino)benzaldehyde
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156558
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Record name Benzaldehyde, 4-(diphenylamino)-
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Record name Benzaldehyde, 4-(diphenylamino)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Diphenylamino)benzaldehyde
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Synthesis routes and methods I

Procedure details

101.4 g of triphenylamine and 35.5 mL of DMF were placed in a three-neck flask, and while stirring with cooling in ice water, 84.4 mL of phosphorus oxychloride was dripped into the flask; the reaction mixture was hold at 95° C. for 5 hours. It was poured into 4 L of hot water and stirred for 1 hour. The precipitate was then collected and washed with a 1:1 mixture of ethanol/water, and 4-(N, N-diphenylamino) benzaldehyde was obtained. The yield was 91.5 g (81.0%).
Quantity
101.4 g
Type
reactant
Reaction Step One
Name
Quantity
35.5 mL
Type
reactant
Reaction Step One
Quantity
84.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
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0 (± 1) mol
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solvent
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4 L
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solvent
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Synthesis routes and methods II

Procedure details

Into a three-necked flask, 101.4 g of triphenylamine and 35.5 ml of DMF (dimethylformamide) were placed, and 84.4 ml of phosphorus oxychloride was added dropwise thereto with stirring while cooling with ice water, and then the temperature was raised to 95° C. to carry out reaction for 5 hours. The reaction solution obtained was poured into 4 liters of warm water, followed by stirring for 1 hour. Thereafter, the precipitate formed was collected by filtration, and washed with a mixture of ethanol/water (1:1) to obtain 4-(N,N-diphenylamino)benzaldehyde in an amount of 91.5 g (yield: 81.0%).
Quantity
101.4 g
Type
reactant
Reaction Step One
Name
Quantity
35.5 mL
Type
reactant
Reaction Step One
Quantity
84.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4 L
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Triphenyl amine (98.32 g, 0.393 mol) is suspended in DMF (280 ml). Phosphorus oxychloride (66.24 g, 0.432 mol) is added dropwise to it over a 30-minutes period without external cooling. After stirring for one more hour, the reaction is heated to 80° C. (bath temperature) for 2 ½ hours. After cooling to room temperature, the reaction is slowly poured onto ice-cold water (8 liters) with vigorous stirring. After 30 minutes, aqueous sodium hydroxide (5 N, 250 ml) is added to the reaction, and stirring is continued for one hour. The obtained precipitate is filtered off, washed with water (2 liters), then with methanol (2 litres) and dried to give 4-diphenylaminobenzaldehyde as a beige solid (90.47 g, 0.331 mol, 84%), which is used in the next step without further purification.
Quantity
98.32 g
Type
reactant
Reaction Step One
Quantity
66.24 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
280 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

101.4 g of triphenylamine and 35.5 mL of dimethyl formamide (DMF) were placed in a three-neck flask, and while stirring with cooling in ice water, 84.4 mL of phosphorus oxychloride was dropped into the flask. The temperature was raised to 95° C., and the mixture was reacted for 5 hours. The reaction solution was poured into 4 L of warm water and stirred for 1 hour. The precipitate was then collected and washed in a 1:1 mixture solution of ethanol/water, and 4-(N,N-diphenylamino) benzaldehyde was obtained. The yield was 91.5 g (yield rate of 81.0%).
Quantity
101.4 g
Type
reactant
Reaction Step One
Quantity
35.5 mL
Type
reactant
Reaction Step One
Quantity
84.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
4 L
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-(diphenylamino)benzaldehyde?

A1: The molecular formula of this compound is C19H15NO, and its molecular weight is 273.33 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound can be characterized by various spectroscopic techniques, including:

  • NMR Spectroscopy: 1H NMR and 13C NMR analyses provide detailed information about the hydrogen and carbon environments within the molecule, respectively. []
  • FTIR Spectroscopy: This technique identifies functional groups present in the molecule by analyzing their characteristic vibrational frequencies. [, , ]
  • UV-Vis Spectroscopy: UV-Vis spectra reveal the compound's absorption characteristics, providing insights into its electronic structure and potential applications in optoelectronics. [, , ]
  • Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of the compound, confirming its identity. []

Q3: What is known about the thermal stability of this compound and its derivatives?

A3: Thermal properties, including melting point and thermal stability, have been investigated using techniques like Differential Scanning Calorimetry (DSC). This information is crucial for understanding the compound's behavior at elevated temperatures and its suitability for various applications. []

Q4: Can this compound act as a catalyst?

A4: Yes, this compound has shown promise as an organocatalyst in several polymerization reactions:

  • Thiol-ene Click Polymerization: It efficiently catalyzes the polymerization of dithiols and divinyl ethers under visible light, producing polythioethers with controlled end groups. []
  • Visible Light-Induced RAFT Polymerization: It functions as an organophotoredox catalyst in the reversible addition-fragmentation chain transfer (RAFT) polymerization of methacrylates under visible light. []

Q5: Have computational methods been employed to study this compound?

A5: Yes, computational chemistry plays a crucial role in understanding the properties and behavior of this compound and its derivatives.

  • Density Functional Theory (DFT): DFT calculations are used to predict electronic properties such as orbital energies and energy gaps, which are essential for understanding the compound's optical and electrochemical behavior. [, ]
  • Molecular Docking Studies: Docking simulations have been employed to investigate the interactions of this compound derivatives with biological targets, providing insights into their potential as pharmaceuticals. [, ]

Q6: How do structural modifications of this compound impact its properties?

A6: Research has shown that structural changes to this compound significantly influence its properties:

  • Aggregation-Induced Emission (AIE): Introduction of specific functional groups can lead to AIE properties, where the compound exhibits enhanced fluorescence upon aggregation. This phenomenon has implications for sensing and imaging applications. [, ]
  • Electronic Properties: The nature and position of substituents on the aromatic rings affect the compound's electron-donating or -accepting ability, impacting its optical and electrochemical properties. [, , ]
  • Solubility and Bioavailability: Modifications can be introduced to modulate the compound's solubility in various media, ultimately influencing its bioavailability and potential for pharmaceutical applications. []

Q7: What are some promising applications of this compound and its derivatives?

A7: Research highlights the diverse applications of this compound and its derivatives:

  • Optoelectronic Materials: The compound's electronic and optical properties make it suitable for use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). [, , ]
  • Fluorescent Probes: Derivatives exhibiting AIE or solvatochromic properties show potential as sensitive and selective fluorescent probes for detecting ions like hypochlorite (ClO-) or monitoring pH changes in live cells. [, , ]
  • Gas Sensors: Solid-state materials incorporating this compound can detect acidic gases through changes in their fluorescence properties. []
  • Nanoporous Polymers: The compound serves as a building block for synthesizing nanoporous organic polymers with high surface areas, suitable for capturing gases like SO2 and CO2. []

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